N-Desbutyl-N-(2-ethylhexyl) Bumetanide
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Overview
Description
N-Desbutyl-N-(2-ethylhexyl) Bumetanide is a derivative of bumetanide, a loop diuretic commonly used to treat heart failure and edema
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide typically involves the following steps:
Starting Material: The synthesis begins with bumetanide.
Desbutylation: The butyl group is removed through a desbutylation reaction.
Ethylhexylation: The resulting intermediate is then reacted with 2-ethylhexylamine under controlled conditions to introduce the 2-ethylhexyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of bumetanide are subjected to desbutylation.
Purification: The intermediate is purified to remove any impurities.
Final Reaction: The purified intermediate is then reacted with 2-ethylhexylamine in large reactors to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
N-Desbutyl-N-(2-ethylhexyl) Bumetanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
N-Desbutyl-N-(2-ethylhexyl) Bumetanide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential effects on cellular processes and ion transport mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in conditions where bumetanide is used.
Industry: It is used in the development of new pharmaceutical formulations and as a quality control standard.
Mechanism of Action
The mechanism of action of N-Desbutyl-N-(2-ethylhexyl) Bumetanide involves its interaction with ion transporters in cells. The compound inhibits the sodium-potassium-chloride cotransporter (NKCC), leading to altered ion transport and cellular effects. This mechanism is similar to that of bumetanide but may exhibit differences due to the structural modifications.
Comparison with Similar Compounds
Similar Compounds
Bumetanide: The parent compound, used as a loop diuretic.
Furosemide: Another loop diuretic with a similar mechanism of action.
Torsemide: A loop diuretic with a different chemical structure but similar therapeutic effects.
Uniqueness
N-Desbutyl-N-(2-ethylhexyl) Bumetanide is unique due to its structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar diuretics.
Properties
IUPAC Name |
3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-9-15(4-2)14-23-18-12-16(21(24)25)13-19(29(22,26)27)20(18)28-17-10-7-6-8-11-17/h6-8,10-13,15,23H,3-5,9,14H2,1-2H3,(H,24,25)(H2,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHIMFOFVKGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747523 |
Source
|
Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153012-65-8 |
Source
|
Record name | 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153012-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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